![molecular formula C20H19ClN4O4S B2420044 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 898604-78-9](/img/structure/B2420044.png)
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
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Description
Mercapto-substituted 1,2,4-triazoles, which might be structurally similar to the compound you’re asking about, are known to play an important role in chemopreventive and chemotherapeutic effects on cancer . These compounds are part of a larger group of sulfur- and nitrogen-containing heterocycles, which are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Molecular Structure Analysis
The molecular structure of “2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide” would likely involve a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .
Scientific Research Applications
Antioxidant and Antitumor Activities
Compounds related to 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide have been evaluated for their antioxidant and antitumor activities. For instance, the study "Evaluation of Antioxidant and Antitumor Activities of Some Prepared Nitrogen Heterocycles" explored the biological activities of triazines and pyrimidine-2-thiole derivatives against antioxidant and antitumor targets (El-Moneim et al., 2011).
Antimicrobial and Antitumor Properties
Another study titled "Synthesis of fused 1,2,4-triazines as potential antimicrobial and antitumor agents" investigated the antimicrobial and antitumor activity of fused 1,2,4-triazine derivatives (Abd El-Moneim et al., 2015).
Biological Activities Including Antifungal
The paper "Synthesis, Structure and Biological Activities of Novel Triazole Compounds Containing Thioamide Group" examined the antifungal and plant growth regulating activities of triazole compounds containing thioamide groups (Fa-qian et al., 2005).
Anticancer Activity
In the study "Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides," anticancer, antibacterial activity and Photobacterium leiognathi Sh1 bioluminescence inhibition of synthesized compounds were revealed (Berest et al., 2011).
α-Glucosidase Inhibitory Potential
The paper "A novel five‐step synthetic route to 1,3,4‐oxadiazole derivatives with potent α‐glucosidase inhibitory potential and their in silico studies" focused on synthesizing N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide and evaluating their α‐glucosidase inhibitory potential (Iftikhar et al., 2019).
Cholinesterase Inhibition
Research on "New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies" synthesized N-aryl derivatives of 1,2,4-triazole compounds and evaluated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE) (Riaz et al., 2020).
properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-28-16-8-7-14(10-17(16)29-2)22-18(26)11-30-20-23-19(27)15(24-25-20)9-12-3-5-13(21)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTZVMPRHHLXLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide |
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